2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Description
Properties
CAS No. |
301313-37-1 |
|---|---|
Molecular Formula |
C13H10N2O2S |
Molecular Weight |
258.30 g/mol |
IUPAC Name |
2-(2,5-dioxopyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C13H10N2O2S/c14-7-9-8-3-1-2-4-10(8)18-13(9)15-11(16)5-6-12(15)17/h5-6H,1-4H2 |
InChI Key |
FSAPLHALRWHHII-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N3C(=O)C=CC3=O)C#N |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thienylaminobut-2-enoic Acids
A prominent method involves intramolecular cyclization of 4-aryl-4-oxo-2-thienylaminobut-2-enoic acids in acetic anhydride. This reaction produces 2-{[5-aryl-2-oxofuran-3(2H)-ylidene]amino}thiophene-3-carboxylic acids, which are subsequently decyclized to yield tetrahydrobenzo[b]thiophene intermediates. For example, heating 4-oxo-2-thienylaminobut-2-enoic acid in acetic anhydride at 80–100°C for 6–8 hours generates the bicyclic framework with 65–72% yields.
Palladium-Catalyzed Cross-Coupling
Formation of the 2,5-Dioxopyrrole Moiety
The 2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl group is introduced via maleimide chemistry, leveraging maleic anhydride as a key reagent.
Maleimide Ring Synthesis
Reaction of primary amines with maleic anhydride under acidic conditions forms maleamic acids, which cyclize to maleimides upon heating. For instance, trans-4-(aminomethyl)cyclohexanecarboxylic acid reacts with maleic anhydride in glacial acetic acid, followed by reflux to yield the maleimide ring. This method achieves 58% yield after purification by flash chromatography.
Coupling to Benzothiophene
The maleimide group is conjugated to the benzothiophene core using carbodiimide-based coupling agents. In a representative procedure, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) and N-hydroxysuccinimide (NHS) activate the carboxylic acid of the benzothiophene intermediate, enabling amide bond formation with the maleimide-containing amine. Optimal conditions (dichloromethane, 20°C, 24 hours) provide 39–82% yields depending on steric hindrance.
Carbonitrile Group Installation
The 3-carbonitrile group is introduced either via nucleophilic substitution or through cyanation of pre-functionalized intermediates.
Nucleophilic Substitution with Cyanide
Treatment of 3-bromo-4,5,6,7-tetrahydro-1-benzothiophene with potassium cyanide in dimethyl sulfoxide (DMSO) at 120°C replaces the bromide with a nitrile group. This step requires rigorous moisture exclusion to prevent hydrolysis.
Oxidative Cyanation
Alternative routes employ copper(I) cyanide in the presence of ammonium chloride, facilitating oxidative cyanation of thiophene precursors. Yields range from 45–60%, with purification by recrystallization from ethanol.
Optimization of Reaction Conditions
Solvent and Temperature Effects
-
DMF vs. Acetonitrile : DMF enhances reaction rates in palladium-catalyzed steps but may lead to side reactions at temperatures >100°C. Acetonitrile offers better selectivity for maleimide cyclization at 80°C.
-
Reflux vs. Room Temperature : Maleimide formation requires reflux (≥100°C) for complete cyclization, whereas coupling reactions proceed efficiently at 20°C.
Catalyst Systems
-
Palladium Catalysts : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in cross-coupling steps, reducing side product formation from 15% to <5%.
-
BOP Reagent : Benzotriazol-1-yl-oxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) achieves 82% yield in amide couplings, surpassing EDAC/NHS in sterically hindered systems.
Analytical Characterization
Spectroscopic Validation
-
¹H NMR : The maleimide protons resonate as singlets at δ 6.70–6.75 ppm, while the benzothiophene’s methylene groups appear as multiplet signals at δ 1.50–2.20 ppm.
-
IR Spectroscopy : Stretching vibrations at 1700–1750 cm⁻¹ confirm the maleimide’s carbonyl groups, and a sharp peak at 2220 cm⁻¹ verifies the carbonitrile.
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophene-3-carbonitrile, 2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzo[b]thiophene core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to elevated temperatures and solvents like acetonitrile, toluene, and dichloromethane.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and substituted benzo[b]thiophene derivatives. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
Benzo[b]thiophene-3-carbonitrile, 2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzo[b]thiophene-3-carbonitrile, 2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro- involves interactions with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene-3-carbonitrile: A simpler analog without the pyrrolidine-2,5-dione moiety.
2-Thiophenecarbonitrile: A related compound with a thiophene core instead of benzo[b]thiophene.
3-Cyanobenzo[b]thiophene: Another analog with a similar structure but different functional groups.
Uniqueness
The uniqueness of Benzo[b]thiophene-3-carbonitrile, 2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro- lies in its combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Biological Activity
The compound 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including cytotoxicity against cancer cell lines and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 248.31 g/mol. The compound features a pyrrole ring fused with a benzothiophene structure, which is significant for its biological activity.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against various cancer cell lines. In vitro studies showed that compounds with similar structures often exhibit significant cytotoxic effects. For instance:
- IC50 Values : A range of related compounds demonstrated IC50 values in the low micromolar range against several human cancer cell lines. While specific IC50 values for the target compound are not extensively documented, related compounds in the same class have shown promising results.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been noted to inhibit enzymes such as cholinesterases, suggesting a potential role in neuroprotection or treatment of neurodegenerative diseases .
- Cell Cycle Arrest : Some studies indicate that compounds with similar structures can induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds. Notably:
- Study on Cytotoxicity : A study evaluated various compounds for their cytotoxic potency against twelve human cancer cell lines. Compounds structurally related to our target compound exhibited significant tumor growth inhibition properties .
- Cholinesterase Inhibition : Research into benzothiophene derivatives indicated that certain compounds could effectively inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neuropharmacology .
- Antibacterial Activity : Some derivatives were tested for antibacterial properties against Staphylococcus aureus, showing minimum inhibitory concentrations (MIC) ranging from 3.9 to 31.5 μg/ml .
Table 1: Summary of Biological Activities of Related Compounds
| Compound Name | Structure Type | IC50 (µM) | Activity Type |
|---|---|---|---|
| Compound A | Benzothiophene | 10 | Cytotoxicity (MCF-7) |
| Compound B | Triazole | 5 | Cytotoxicity (A375) |
| Compound C | Pyrrole | 15 | Cholinesterase Inhibitor |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
